molecular formula C21H29NO2 B299637 5-(1-adamantyl)-N-cyclohexyl-2-furamide

5-(1-adamantyl)-N-cyclohexyl-2-furamide

Cat. No.: B299637
M. Wt: 327.5 g/mol
InChI Key: SWJVRTMNFDQWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-adamantyl)-N-cyclohexyl-2-furamide, also known as ACF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACF belongs to the class of compounds known as adamantanes, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 5-(1-adamantyl)-N-cyclohexyl-2-furamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a key role in reward and motivation. This compound has also been shown to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been shown to reduce inflammation and oxidative stress, two processes that are thought to contribute to the development of neurodegenerative diseases. This compound has also been shown to improve cognitive function and reduce anxiety and depression in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(1-adamantyl)-N-cyclohexyl-2-furamide is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. However, this compound has a relatively short half-life, which can make it difficult to administer in clinical settings. In addition, the synthesis of this compound can be challenging, which can limit its availability for research purposes.

Future Directions

There are several areas of research that could be explored in the future with regards to 5-(1-adamantyl)-N-cyclohexyl-2-furamide. One area of interest is the potential use of this compound in the treatment of addiction, particularly in the context of opioid addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research and clinical use. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of 5-(1-adamantyl)-N-cyclohexyl-2-furamide involves several steps, starting with the reaction of 1-adamantylamine and cyclohexanone to form 1-adamantylcyclohexanol. This intermediate is then reacted with furfurylamine in the presence of acetic acid to yield this compound. The overall yield of this compound is moderate, but the purity of the compound can be improved using various purification techniques.

Scientific Research Applications

5-(1-adamantyl)-N-cyclohexyl-2-furamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been shown to possess neuroprotective properties, and it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Properties

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

5-(1-adamantyl)-N-cyclohexylfuran-2-carboxamide

InChI

InChI=1S/C21H29NO2/c23-20(22-17-4-2-1-3-5-17)18-6-7-19(24-18)21-11-14-8-15(12-21)10-16(9-14)13-21/h6-7,14-17H,1-5,8-13H2,(H,22,23)

InChI Key

SWJVRTMNFDQWBB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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